- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant, Chemical Communications (Cambridge, 2021, 57(69), 8588-8591
Cas no 91-65-6 (Cyclohexanamine,N,N-diethyl-)
Cyclohexanamine,N,N-diethyl- structure
Product Name:Cyclohexanamine,N,N-diethyl-
Cyclohexanamine,N,N-diethyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- Cyclohexanamine,N,N-diethyl-
- N,N-Diethylcyclohexylamine
- N,N-diethylcyclohexanamine
- Cyclohexanamine,N,N-diethyl
- Cyclohexylamine,N,N-diethyl
- Cyclohexyldiethylamine
- diethyl cyclohexyl amine
- diethylaminocyclohexane
- EINECS 202-087-2
- trans-2-(N,N-diethylamino)cyclohexane
- Cyclohexylamine, N,N-diethyl- (6CI, 7CI, 8CI)
- N,N-Diethylcyclohexanamine (ACI)
- Diethylcyclohexylamine
- N-Cyclohexyl-N,N-diethylamine
- NSC 5313
- NSC-5313
- NSC5313
- DB-057268
- Q27291272
- AKOS015838657
- N,N-Diethyl cyclohexyl amine
- Cyclohexylamine, N,N-diethyl-(6CI,7CI,8CI)
- Cyclohexanamine, N,N-diethyl-
- UTV19LFB58
- Cyclohexanamine,N-diethyl-
- 91-65-6
- D0484
- DTXSID6021799
- NCGC00255346-01
- D82000
- Tox21_301799
- CS-0152031
- DTXCID801799
- TimTec1_000138
- Cyclohexylamine, N,N-diethyl-
- MFCD00003847
- NS00039403
- CHEMBL3182110
- LS-13901
- N,N-Diethylcyclohexanamine #
- NCGC00175428-01
- UNII-UTV19LFB58
- SCHEMBL150343
- Cyclohexylamine,N-diethyl-
- CAS-91-65-6
-
- MDL: MFCD00003847
- Inchi: 1S/C10H21N/c1-3-11(4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3
- Chave InChI: CIXSDMKDSYXUMJ-UHFFFAOYSA-N
- SMILES: N(C1CCCCC1)(CC)CC
Propriedades Computadas
- Massa Exacta: 155.16700
- Massa monoisotópica: 155.167399674g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 3
- Complexidade: 91
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 2.8
- Superfície polar topológica: 3.2Ų
Propriedades Experimentais
- Cor/Forma: 无色到黄色油状液体。有特殊气味。在空气和日光下易氧化变色。能随水蒸气挥发。
- Densidade: 0,84 g/cm3
- Ponto de ebulição: 193°C(lit.)
- Ponto de Flash: 57°C
- Índice de Refracção: n20/D 1.4562(lit.)
- PSA: 3.24000
- LogP: 2.66090
- Solubilidade: 能溶于乙醇、苯,微溶于水。12℃时,1g产品溶于70ml水,微溶于乙醇、乙醚和氯仿。
Cyclohexanamine,N,N-diethyl- Informações de segurança
-
Símbolo:
- Pedir:危险
- Declaração de perigo: H226-H314
- Declaração de Advertência: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Número de transporte de matérias perigosas:2734
- Código da categoria de perigo: 34-20/21/22
- Instrução de Segurança: S26; S36/37/39; S45; S27; S16
- RTECS:GU5830125
-
Identificação dos materiais perigosos:
- Classe de Perigo:8
- PackingGroup:II
- Termo de segurança:8
- Grupo de Embalagem:II
- Frases de Risco:R34; R20/21/22
Cyclohexanamine,N,N-diethyl- Dados aduaneiros
- CÓDIGO SH:2921300090
- Dados aduaneiros:
中国海关编码:
2921300090概述:
2921300090 其他环(烷,烯,萜烯)单胺或多胺(包括其衍生物及它们的盐). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:6.5%。General tariff:30.0%
Cyclohexanamine,N,N-diethyl- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N858140-100ml |
N,N-Diethylcyclohexylamine |
91-65-6 | 98% | 100ml |
743.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-QH234-25ml |
Cyclohexanamine,N,N-diethyl- |
91-65-6 | 98% | 25ml |
411.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-QH234-5ml |
Cyclohexanamine,N,N-diethyl- |
91-65-6 | 98% | 5ml |
110.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-QH234-1ml |
Cyclohexanamine,N,N-diethyl- |
91-65-6 | 98% | 1ml |
50.0CNY | 2021-08-06 | |
| Apollo Scientific | OR929820-25g |
N,N-Diethylcyclohexylamine |
91-65-6 | 95% | 25g |
£90.00 | 2025-02-20 | |
| Apollo Scientific | OR929820-100g |
N,N-Diethylcyclohexylamine |
91-65-6 | 95% | 100g |
£150.00 | 2025-02-20 | |
| Apollo Scientific | OR929820-500g |
N,N-Diethylcyclohexylamine |
91-65-6 | 95% | 500g |
£360.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N29670-1g |
N,N-diethylcyclohexanamine |
91-65-6 | 98% | 1g |
¥53.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N29670-5g |
N,N-diethylcyclohexanamine |
91-65-6 | 98% | 5g |
¥85.0 | 2024-07-19 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0484-25ML |
N,N-Diethylcyclohexylamine |
91-65-6 | >98.0%(GC)(T) | 25ml |
¥250.00 | 2024-04-15 |
Cyclohexanamine,N,N-diethyl- Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroboron ; rt; 24 h, 60 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)
Referência
- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts, RSC Advances, 2016, 6(111), 109702-109705
Método de produção 3
Condições de reacção
1.1 Reagents: Formic acid Catalysts: 2135689-52-8 (reaction products with 3,3-bis(1 H-imidazol-1-yl)propan-1-ol, and pall…) Solvents: Water ; 16 h, 90 °C
Referência
- Macroreticular POLITAG-Pd(0) for the waste minimized hydrogenation/reductive amination of phenols using formic acid as hydrogen source, Catalysis Today, 2023, 424,
Método de produção 4
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported) Solvents: Hexane ; 3 h, 1 atm, 50 °C
2.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)
2.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)
Referência
- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts, RSC Advances, 2016, 6(111), 109702-109705
Método de produção 6
Método de produção 7
Método de produção 8
Condições de reacção
1.1 Catalysts: (Acetato-κO)(acetato-κO,κO′)[1,1′-bis[bis(1-methylethyl)phosphino-κP]ferrocene]c… ; 21 h, 78 °C
Referência
- Mild N-Alkylation of Amines with Alcohols Catalyzed by the Acetate Ru(OAc)2(CO)(DiPPF) Complex, Chemistry - A European Journal, 2017, 23(58), 14416-14419
Método de produção 9
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Tris(acetylacetonato)ruthenium , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… , Bis(trifluoromethanesulfonyl)imide Solvents: Tetrahydrofuran , Butyl ether ; 1 bar → 60 bar, rt; 18 h, 60 bar, 160 °C; 60 bar → 1 bar, 160 °C → 0 °C
Referência
- Catalytic N-Alkylation of Amines Using Carboxylic Acids and Molecular Hydrogen, Journal of the American Chemical Society, 2015, 137(42), 13580-13587
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Isopropanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Sodium borohydride in reductive amination reactions, Pharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 2000, 34(2), 76-78
Método de produção 11
Método de produção 12
Método de produção 13
Condições de reacção
1.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Methanol
Referência
- Reductive aminations of carbonyl compounds with borohydride and borane reducing agents, Organic Reactions (Hoboken, 2002, 59,
Método de produção 14
Condições de reacção
1.1 Catalysts: 1,2-Bis(diphenylphosphino)ethane , [η2:η2-1,3-diethenyl-1,1,3,3-tetramethyldisiloxane]platinum Solvents: Butyl ether ; 10 min, 60 °C
1.2 Reagents: Phenylsilane Solvents: Hexadecane ; 18 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 60 °C
1.2 Reagents: Phenylsilane Solvents: Hexadecane ; 18 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 60 °C
Referência
- Direct Catalytic N-Alkylation of Amines with Carboxylic Acids, Journal of the American Chemical Society, 2014, 136(40), 14314-14319
Método de produção 15
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported) Solvents: Hexane ; 10 h, 1 atm, 70 °C
Referência
- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts, RSC Advances, 2016, 6(111), 109702-109705
Método de produção 16
Método de produção 17
Método de produção 18
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Platinum , Ruthenium Solvents: Diethyl ether ; 18 h, 8 atm, 60 °C
Referência
- Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivatives, Catalysis Science & Technology, 2023, 13(8), 2508-2516
Método de produção 19
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 40 h, 20 °C
Referência
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines, Organic & Biomolecular Chemistry, 2012, 10(2), 293-304
Método de produção 20
Método de produção 21
Condições de reacção
Referência
- Process for the preparation of tertiary amines as intermediates for drugs and agrochemicals, Japan, , ,
Método de produção 22
Condições de reacção
1.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Diethyl ether
2.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Methanol
2.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Methanol
Referência
- Zinc-modified cyanoborohydride as a selective reducing agent, Journal of Organic Chemistry, 1985, 50(11), 1927-32
Método de produção 23
Método de produção 24
Condições de reacção
1.1 Solvents: Acetonitrile ; rt
Referência
- New approach for induction of alkyl moiety to aliphatic amines by NaBH(OAc)3 with carboxylic acid, Tetrahedron Letters, 2020, 61(22),
Método de produção 25
Método de produção 26
Cyclohexanamine,N,N-diethyl- Raw materials
- cyclohex-2-en-1-one
- N,N-Diethylformamide
- N-ethylcyclohexanamine
- N-cyclohexylidenehydroxylamine
- Cyclohexanol
- Sodium triacetoxyborohydride
Cyclohexanamine,N,N-diethyl- Preparation Products
Cyclohexanamine,N,N-diethyl- Literatura Relacionada
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Jason Wan Lab Chip, 2020,20, 4528-4538
91-65-6 (Cyclohexanamine,N,N-diethyl-) Produtos relacionados
- 5459-93-8(N-ethylcyclohexanamine)
- 7560-83-0(N,N-Dicyclohexylmethylamine)
- 3319-01-5(1-Cyclohexylpiperidine)
- 1195-42-2(N-Cyclohexylisopropylamine)
- 7175-49-7(N-Ethyldicyclohexylamine)
- 68814-95-9(Amines, tri-C8-10-alkyl)
- 209803-40-7(5-(Diisopropylamino)amylamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornecedores recomendados
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
CN Fornecedor
A granel